[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine
Description
(2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine is a benzodioxane-derived amine characterized by a 2,3-dihydro-1,4-benzodioxin core substituted with a methyl group linked to a 2-phenylethylamine moiety. This structure combines the electron-rich benzodioxin ring system with a phenylethyl side chain, which may influence its physicochemical properties and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-16-8-4-5-9-17(16)20-15/h1-9,15,18H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKYIYWFQDFIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine typically involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the phenyl and ethanamine groups. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
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Enzyme Inhibition : Research has shown that derivatives of benzodioxin compounds exhibit inhibitory effects on several enzymes. For instance, compounds containing the benzodioxin moiety have been studied as inhibitors of α-glucosidase and acetylcholinesterase, which are significant in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Compound Target Enzyme Inhibition Type (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine α-glucosidase Competitive Sulfonamide Derivatives Acetylcholinesterase Non-competitive -
Antitumor Activity : Some studies have indicated that benzodioxin derivatives possess antitumor properties. For example, sulfonamide derivatives synthesized from 2,3-dihydro-1,4-benzodioxin have shown promising results against various cancer cell lines .
- Case Study : A study conducted by Kasimogullari et al. demonstrated that specific sulfonamide derivatives exhibited broad-spectrum antitumor activity compared to standard anticancer drugs.
Pharmacological Insights
- Neuroprotective Effects : The interaction of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine with cholinergic systems suggests potential neuroprotective effects. Compounds that inhibit acetylcholinesterase can enhance cholinergic transmission, which is beneficial in neurodegenerative diseases like Alzheimer's .
Synthesis and Derivatives
The synthesis of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine typically involves multi-step organic reactions. The formation of the benzodioxin ring can be achieved through cyclization reactions involving catechol derivatives.
Synthetic Route Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Cyclization | Catechol + Dihalides |
| 2 | Acylation | Acetic Anhydride or Acetyl Chloride |
| 3 | Coupling | Benzodioxin + Phenylethylamine |
Mechanism of Action
The mechanism of action of [(2,3-dihydro-1,4-benzodioxin-2-yl)methyl](2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. It is known to act as an α1A-adrenergic selective antagonist, which means it binds to and inhibits the activity of α1A-adrenergic receptors. This inhibition can affect various physiological processes, including vasoconstriction and neurotransmitter release .
Comparison with Similar Compounds
Key Structural Insights :
- Phenylethyl vs. However, sulfamides exhibit anticonvulsant efficacy via carbonic anhydrase-independent mechanisms .
- Chirality Effects: Mephendioxan’s enantiomers (S and R) show stereochemical selectivity for α₁A-adrenoceptors, suggesting the target compound’s chirality (if present) may critically influence receptor binding .
- Heterocyclic Modifications : Thiazole or morpholine substituents (e.g., in ) introduce hydrogen-bonding sites, which may alter solubility or target engagement.
Pharmacological Profiles
- Anticonvulsant Activity : Sulfamide derivatives (e.g., Compound 5) demonstrated ED₅₀ values of 73 mg/kg (oral, rat MES test), with rapid onset and short duration . The target compound’s phenylethyl group may extend half-life due to increased metabolic stability.
- Adrenoceptor Antagonism: Mephendioxan’s nanomolar affinity for α₁A-adrenoceptors highlights the benzodioxin scaffold’s utility in cardiovascular and urological therapeutics. The absence of a dimethoxyphenoxy group in the target compound likely reduces adrenoceptor activity .
- Antioxidant Potential: N-acetyldopamine dimers from benzodioxin-related structures (e.g., in Periostracum Cicadae) show anti-inflammatory effects, suggesting possible secondary applications for the target compound .
Physicochemical Properties
Biological Activity
(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine is a compound that combines a benzodioxin moiety with a phenylethylamine structure. This unique combination suggests potential biological activities that merit detailed exploration. The compound's structure may influence its interaction with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The chemical formula for (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine can be represented as follows:
This compound features a benzodioxin core, which is known for imparting structural stability and influencing biological interactions. The presence of the phenylethylamine structure is associated with various neuropharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine exhibit a range of biological activities, including:
- Antidiabetic Effects : Some derivatives have shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism .
- Cytotoxicity : Studies on related compounds have demonstrated cytotoxic activity against cancer cell lines such as HeLa cells . The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some compounds showing values as low as 10.46 μM.
- Enzyme Inhibition : Compounds derived from similar structures have been evaluated for their ability to inhibit enzymes like α-glucosidase, which plays a role in carbohydrate digestion and absorption .
Case Study 1: DPP-IV Inhibition
A study designed novel derivatives based on natural products that inhibited DPP-IV activity. One compound demonstrated over 80% inhibition at a dose of 3 mg/kg within 24 hours, comparable to established drugs like omarigliptin . This suggests that (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine or its derivatives could be developed into effective antidiabetic agents.
Case Study 2: Cytotoxic Activity Against Cancer Cells
In vitro studies have highlighted the cytotoxic potential of compounds related to (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine against various cancer cell lines. The most active compounds showed selectivity for cancer cells over normal cells, indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine can be understood through structure-activity relationships (SAR). Key features influencing activity include:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxin moiety | Enhances stability and bioactivity |
| Phenylethylamine group | Associated with neuropharmacological effects |
| Substituents on the ring | Can modulate enzyme inhibition and cytotoxicity |
Q & A
Q. What synthetic routes are commonly employed to prepare (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine and its derivatives?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Method A : Reacting (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine with sulfamide under reflux in 1,4-dioxane, followed by purification via recrystallization .
- Method B : Reducing amides (e.g., LiAlH₄) to amines and condensing with sulfamide .
Challenges include regioselectivity in forming single regioisomers and enantiomer separation. Chiral intermediates may require resolution via chiral chromatography or asymmetric synthesis .
Q. How is structural characterization performed for this compound and its analogs?
- Nuclear Magnetic Resonance (NMR) : H NMR confirms substituent positions and stereochemistry (e.g., diastereotopic protons in the benzodioxin ring) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks at m/z 273 for sulfamide derivatives) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereoelectronic effects .
Q. What in vitro pharmacological screening models are used to evaluate anticonvulsant activity?
The Maximal Electroshock (MES) Test in rodents is standard:
| Model | Species | Route | ED₅₀ (mg/kg) | Time to Peak Effect |
|---|---|---|---|---|
| Mouse MES | Mouse | i.p. | 123 | 0.25 h |
| Rat MES | Rat | Oral | 73 | 0.5 h |
| Compounds are administered intraperitoneally or orally, with efficacy measured by inhibition of tonic hindlimb extension . |
Advanced Research Questions
Q. How do structural modifications influence D₂ receptor antagonism and 5-HT₁ₐ partial agonism?
- N-Substitution : Bulky groups (e.g., 2-phenylethyl) enhance D₂ receptor binding (Ki < 50 nM) while maintaining 5-HT₁ₐ partial agonism (EC₅₀ ~ 200 nM) .
- Benzodioxin Ring : Fluorination at the 6-position improves metabolic stability but may reduce blood-brain barrier penetration .
- SAR Insights : Optimal activity requires balancing lipophilicity (logP 2.5–3.5) and hydrogen-bond donors (<2) to minimize off-target effects (e.g., α₁-adrenoceptor binding) .
Q. What strategies address discrepancies between in vitro receptor affinity and in vivo efficacy?
- Pharmacokinetic Optimization : Improve oral bioavailability via prodrug strategies (e.g., esterification of sulfamide groups) .
- Metabolic Profiling : LC-MS/MS identifies metabolites causing rapid efficacy dissipation (e.g., hepatic sulfoxide formation reducing half-life to <2 h) .
- Species-Specific Differences : Rat models may overpredict human efficacy due to variations in cytochrome P450 isoforms .
Q. How can computational modeling guide the design of derivatives with reduced EPS (extrapyramidal side effects)?
- Molecular Dynamics Simulations : Predict D₂ receptor dissociation kinetics; faster off-rates correlate with lower EPS risk .
- Docking Studies : Identify interactions with the 5-HT₁ₐ receptor’s transmembrane domain (e.g., TYR394 π-π stacking) to enhance selectivity over D₂ .
- QSAR Models : Use descriptors like polar surface area (>80 Ų) to improve CNS penetration while avoiding hERG channel inhibition .
Q. What crystallographic techniques resolve structural ambiguities in enantiomeric mixtures?
- SHELXD/SHELXE : Employed for experimental phasing of racemic crystals, leveraging Patterson maps to distinguish enantiomers .
- Twinned Data Refinement : SHELXL handles twinning (e.g., pseudo-merohedral twinning) via HKLF5 format, critical for benzodioxin derivatives with low symmetry .
Data Contradiction Analysis
Q. Why do some derivatives show high in vitro potency but poor in vivo anticonvulsant activity?
- Case Study : Compound 5 (ED₅₀ = 73 mg/kg in rats) loses efficacy by 4 h post-dosing due to rapid glucuronidation of the sulfamide group .
- Resolution : Introduce methyl groups at the sulfamide nitrogen to block Phase II metabolism, improving half-life to >6 h .
Q. How do species differences impact translational potential in antipsychotic studies?
- Rodent vs. Human D₂ Receptors : Murine models underestimate EPS risks due to higher D₃ receptor expression in humans. Use transgenic models expressing human D₂ receptors for accurate profiling .
Methodological Recommendations
- Synthetic Chemistry : Prioritize Method A for enantiopure synthesis; use chiral GC/HPLC to verify purity (>99% ee) .
- In Vivo Testing : Combine MES with rotorod toxicity assays to establish therapeutic indices (TI > 10 preferred) .
- Data Validation : Cross-reference crystallographic data (SHELX-refined) with DFT-calculated geometries to confirm stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
